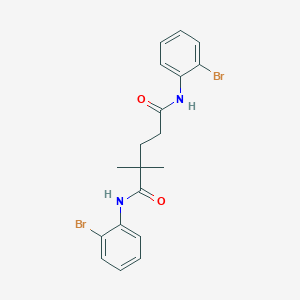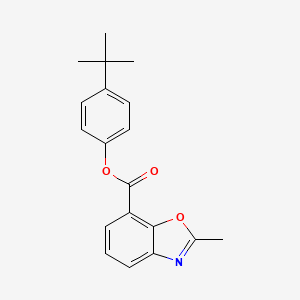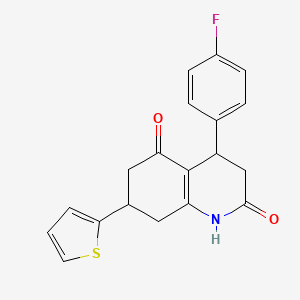![molecular formula C16H14N4O2 B5573559 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide](/img/structure/B5573559.png)
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.11167570 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds show promise as mixed-type corrosion inhibitors, suggesting potential industrial applications in protecting metals from corrosion. The adsorption of these inhibitors on steel surfaces adheres to the Langmuir isotherm model, indicating a systematic interaction between the inhibitor molecules and the metal surface (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic and Cellular Impact
Research on nicotinamide highlights its role in cellular energy metabolism, oxidative stress modulation, and the potential for treating or impacting conditions such as diabetes, aging-related diseases, and immune dysfunction. Nicotinamide's involvement in various cellular pathways underscores its therapeutic potential across multiple disease entities, requiring further exploration of its molecular mechanisms (Maiese, Zhao, Hou, & Shang, 2009).
Neuroprotection
The development of specific nicotinamide derivatives as Na+/Ca2+ exchange inhibitors shows potential for neuroprotective applications. One such compound, YM-244769, has demonstrated efficacy in protecting neuronal cells against damage, suggesting the relevance of these derivatives in developing treatments for neurological conditions (Iwamoto & Kita, 2006).
Antimicrobial Activity
Nicotinamide-based 4-thiazolidinones have been synthesized and evaluated for their in vitro antimicrobial efficacy against a variety of bacteria and fungi. These compounds present a foundation for the development of new antimicrobial agents, highlighting the versatility of nicotinamide derivatives in pharmaceutical research (Patel & Shaikh, 2010).
Dermatological Applications
The role of nicotinamide in dermatology has been extensively reviewed, covering its use in treating conditions such as acne vulgaris, melasma, atopic dermatitis, and rosacea. This underscores the compound's utility in cosmetic and therapeutic dermatological applications, with ongoing research into its mechanisms and broader potential uses (Forbat, Al‐Niaimi, & Ali, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(18-15(21)13-8-5-9-17-10-13)16-19-14(20-22-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPZKAUXJVDZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5573480.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5573492.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B5573502.png)
![N,N-DIETHYL-2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B5573504.png)

![2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5573521.png)
![3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5573528.png)

![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-3-piperidinecarboxamide](/img/structure/B5573556.png)
![3-(1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5573564.png)

![[cis-4-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexyl]amine](/img/structure/B5573578.png)


